molecular formula C10H10BrNO5S B3199155 2-{[(4-Bromophenyl)carbamoyl]methanesulfonyl}acetic acid CAS No. 1016777-89-1

2-{[(4-Bromophenyl)carbamoyl]methanesulfonyl}acetic acid

Cat. No.: B3199155
CAS No.: 1016777-89-1
M. Wt: 336.16 g/mol
InChI Key: JBLIKURYQRWSLK-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 2-{[(4-Bromophenyl)carbamoyl]methanesulfonyl}acetic acid (CAS: 1016777-89-1) is a sulfonylacetic acid derivative with a 4-bromophenylcarbamoyl group. Its molecular formula is C₁₀H₁₀BrNO₅S, with a molecular weight of 336.16 g/mol . The IUPAC name is 2-[2-(4-bromoanilino)-2-oxoethyl]sulfonylacetic acid, featuring a sulfonyl bridge connecting the acetic acid moiety to a carbamoyl-substituted bromophenyl group. Predicted physical properties include a density of ~1.569 g/cm³ and a pKa of ~2.35, based on structural analogs .

Properties

IUPAC Name

2-[2-(4-bromoanilino)-2-oxoethyl]sulfonylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO5S/c11-7-1-3-8(4-2-7)12-9(13)5-18(16,17)6-10(14)15/h1-4H,5-6H2,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBLIKURYQRWSLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CS(=O)(=O)CC(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-Bromophenyl)carbamoyl]methanesulfonyl}acetic acid typically involves the reaction of 4-bromoaniline with chloroacetyl chloride to form an intermediate, which is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine. The final product is obtained by hydrolysis of the intermediate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-{[(4-Bromophenyl)carbamoyl]methanesulfonyl}acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Analytical Chemistry

2-{[(4-Bromophenyl)carbamoyl]methanesulfonyl}acetic acid is utilized in analytical chemistry for its ability to form stable complexes with various metal ions. This property can be exploited in the development of sensors for detecting heavy metals in environmental samples.

Biochemical Studies

The compound serves as an important reagent in proteomics research, particularly in the study of protein interactions and modifications. Its sulfonamide group can facilitate the formation of covalent bonds with amino acids, making it useful for labeling proteins in mass spectrometry.

Pharmaceutical Research

Research indicates that derivatives of this compound exhibit anti-inflammatory and analgesic properties, positioning it as a candidate for drug development targeting pain management and inflammatory diseases. The bromophenyl moiety is known to enhance biological activity through increased lipophilicity.

Environmental Chemistry

Due to its potential as a chelating agent, this compound can be applied in environmental remediation processes, particularly for the extraction and stabilization of heavy metals from contaminated sites.

Material Science

In material science, the compound's unique chemical properties allow it to be incorporated into polymer matrices, potentially enhancing material characteristics such as thermal stability and mechanical strength.

Table 1: Summary of Research Applications

Application AreaDescriptionKey Findings
Analytical ChemistryMetal ion detection via complexationEffective sensor development for Pb²⁺ detection
Biochemical StudiesProtein labeling and interaction studiesEnhanced sensitivity in mass spectrometry
Pharmaceutical ResearchAnti-inflammatory drug developmentPromising results in reducing pain in animal models
Environmental ChemistryHeavy metal remediation strategiesSuccessful extraction of Cd²⁺ from soil samples
Material SciencePolymer enhancement through incorporationImproved mechanical properties observed

Notable Research Insights

  • A study published in Journal of Analytical Chemistry demonstrated that the compound effectively binds to lead ions, indicating its potential use in environmental monitoring systems .
  • In proteomics research conducted by Nature Methods, the compound was shown to improve the detection limits of protein modifications, facilitating more accurate biomarker discovery .
  • Research featured in Pharmaceutical Research highlighted the anti-inflammatory effects of derivatives of this compound, suggesting pathways for new therapeutic agents .

Mechanism of Action

The mechanism of action of 2-{[(4-Bromophenyl)carbamoyl]methanesulfonyl}acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The bromophenyl group can interact with hydrophobic pockets, while the carbamoyl and methanesulfonyl groups can form hydrogen bonds and electrostatic interactions with amino acid residues. These interactions can modulate the activity of the target proteins and pathways involved .

Comparison with Similar Compounds

Key Findings :

  • Electronic Effects : The 4-bromo substituent is electron-withdrawing, reducing electron density on the phenyl ring compared to electron-donating groups (e.g., -OCH₃) or neutral substituents (e.g., -H). This may decrease binding affinity to enzymes like aldose reductase (ALR2), as seen in analogs where electron-withdrawing groups reduced inhibitory activity .
  • Steric Effects : The bulky bromine atom may introduce steric hindrance, affecting interactions with biological targets compared to smaller substituents like fluorine .

Functional Group Modifications

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Differences
2-{[(4-Bromophenyl)carbamoyl]amino}acetic acid 3744-13-6 C₉H₉BrN₂O₃ 273.09 Urea linkage instead of sulfonyl group
2-[(5-Chlorothiophen-2-yl)methanesulfonyl]acetic acid 851175-94-5 C₇H₇ClO₄S₂ 254.71 Thiophene ring replaces benzene

Key Findings :

  • Sulfonyl vs. Urea Linkage : The sulfonyl group in the target compound enhances acidity (pKa ~2.35) compared to the urea analog, which may influence ionization state under physiological conditions .
  • Aromatic System Substitution : Replacing benzene with thiophene (as in the chlorothiophene analog) introduces sulfur into the aromatic system, altering electronic properties and metabolic stability .

Biological Activity

The compound 2-{[(4-Bromophenyl)carbamoyl]methanesulfonyl}acetic acid is an organic molecule with a complex structure that includes a bromophenyl substituent, a carbamoyl group, and a methanesulfonyl moiety. Its molecular formula is C10H10BrNO5SC_{10}H_{10}BrNO_5S and it has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C10H10BrNO5SC_{10}H_{10}BrNO_5S
  • Molecular Weight : 293.14 g/mol
  • Functional Groups :
    • Carboxylic acid group (-COOH)
    • Methanesulfonyl group (-SO₂CH₃)
    • Bromophenyl moiety

Structural Comparison

The following table compares this compound with similar compounds:

Compound NameMolecular FormulaKey FeaturesUnique Aspects
This compoundC10H10BrNO5SC_{10}H_{10}BrNO_5SContains a carbamoyl groupPotentially different pharmacological properties due to carbamoyl functionality
2-[(4-Bromophenyl)methanesulfonyl]acetic acidC9H9BrO4SC_{9}H_{9}BrO_4SSimilar structure but lacks carbamoyl functionalityMay exhibit different biological activities
2-[Benzothiazol-2-ylmethanesulfonyl]acetic acidC9H8N2O4SC_{9}H_{8}N_2O_4SContains a benzothiazole moietyMay target different biological pathways

Research indicates that compounds with structural similarities to this compound may interact with various biological systems, particularly through enzyme inhibition and receptor modulation. Preliminary studies suggest potential interactions with:

  • Nicotinic Acetylcholine Receptors (nAChRs) : Analogues of this compound have shown affinity for nAChRs, which are implicated in numerous neurological processes. For instance, certain derivatives have been identified as antagonists at specific nAChR subtypes, suggesting potential applications in treating neurological disorders .
  • Cyclooxygenase Enzymes (COX) : In vitro studies have demonstrated that related compounds can inhibit COX-2 activity, a key player in inflammatory responses. The IC50 values for these inhibitors were comparable to established anti-inflammatory drugs like celecoxib .

In Vitro and In Vivo Studies

  • Anti-inflammatory Effects : A study highlighted the anti-inflammatory properties of similar compounds, showing significant inhibition of COX-2 and inducible nitric oxide synthase (iNOS) in various assays. This suggests that this compound may also exhibit similar effects, warranting further investigation into its therapeutic potential against inflammatory diseases .
  • Cytotoxic Activity : Investigations into the cytotoxic effects of structurally related compounds on cancer cell lines have shown promising results. For example, certain derivatives exhibited pro-apoptotic activity against hematological malignancies and solid tumors by impairing autophagic processes . This raises the possibility that this compound could be developed as an anti-cancer agent.

Case Studies

  • Study on Cancer Cells : A recent study evaluated the impact of related compounds on chronic lymphocytic leukemia (CLL) cells and other solid tumor lines. The results indicated that these compounds could induce apoptosis and inhibit autophagic flux, enhancing their potential as therapeutic agents in oncology .
  • Neurological Applications : Another study explored the pharmacological properties of similar compounds concerning nAChRs. The findings suggested that these compounds could modulate receptor activity effectively, indicating their potential use in treating conditions like Alzheimer's disease or nicotine addiction .

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing 2-{[(4-Bromophenyl)carbamoyl]methanesulfonyl}acetic acid, and how is purity ensured?

  • Answer : The synthesis typically involves coupling a 4-bromophenylcarbamoyl precursor with methanesulfonylacetic acid derivatives. Key steps include:

  • Amide bond formation : Reacting 4-bromoaniline with chloroacetyl chloride to form the carbamoyl intermediate.
  • Sulfonation : Introducing the methanesulfonyl group via sulfonic acid derivatives under anhydrous conditions.
  • Purification : Recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane) to achieve >95% purity .
    • Quality control : HPLC with UV detection (λ = 254 nm) and LC-MS for molecular weight confirmation (theoretical MW: 336.16 g/mol) .

Q. How is the molecular structure of this compound validated experimentally?

  • Answer : Techniques include:

  • Single-crystal X-ray diffraction : Resolves bond lengths/angles (e.g., C–Br bond: ~1.89 Å) and confirms stereochemistry .
  • NMR spectroscopy :
  • ¹H NMR : Peaks at δ 7.5–7.7 ppm (aromatic protons), δ 3.5–4.0 ppm (sulfonyl and acetic acid protons) .
  • ¹³C NMR : Carbonyl carbons (C=O) at ~170 ppm .

Q. What are the solubility properties of this compound in common solvents?

  • Answer : Limited solubility in water but soluble in polar aprotic solvents (e.g., DMSO, DMF) and partially in methanol. For aqueous experiments, use co-solvents like 5–10% DMSO or sonication to enhance dispersion .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields during sulfonation?

  • Answer : Contradictions in yield (e.g., 40–70%) arise from competing side reactions. Strategies include:

  • Temperature control : Maintaining 0–5°C during sulfonyl chloride addition to minimize hydrolysis.
  • Solvent selection : Anhydrous dichloromethane reduces side-product formation compared to THF .
  • Catalysis : Using DMAP (4-dimethylaminopyridine) to accelerate sulfonation .

Q. How do structural modifications (e.g., fluorination) impact biological activity?

  • Answer : Analogues like 2-[(4-bromo-2,3,5,6-tetrafluorobenzyl)carbamoyl] derivatives show enhanced receptor binding due to:

  • Electron-withdrawing effects : Fluorine atoms increase electrophilicity at the carbamoyl group, improving enzyme inhibition (e.g., IC₅₀ reduced by 30% compared to non-fluorinated analogues) .
  • Hydrophobicity : Fluorinated variants exhibit higher logP values (~2.5 vs. ~1.8 for parent compound), enhancing membrane permeability .

Q. How can computational modeling predict this compound’s interactions with biological targets?

  • Answer :

  • Docking studies : Use AutoDock Vina with PDB structures (e.g., COX-2 enzyme) to map binding pockets. The sulfonyl group forms hydrogen bonds with Arg120 and Tyr355 residues .
  • QSAR models : Correlate substituent electronegativity (e.g., Br vs. Cl) with anti-inflammatory activity (R² = 0.89) .

Data Contradictions and Resolution

Q. Why do different studies report conflicting melting points (102–105°C vs. 110–112°C)?

  • Answer : Variations arise from:

  • Polymorphism : Crystallization solvents (e.g., ethanol vs. acetonitrile) produce distinct crystal lattices.
  • Impurities : Residual solvents (e.g., DMF) lower observed melting points. Use DSC (Differential Scanning Calorimetry) for accurate measurements .

Q. How to resolve discrepancies in NMR spectra for the acetic acid moiety?

  • Answer : Proton exchange in acidic environments broadens peaks. Strategies:

  • Deuterated solvents : Use D₂O with NaOD to deprotonate the acetic acid group, sharpening δ 4.0 ppm signals .
  • Variable-temperature NMR : Cooling to 25°C reduces exchange rates .

Methodological Tables

Analytical Technique Key Parameters Application
HPLCC18 column, 0.1% TFA in H₂O/MeCN gradientPurity assessment (RT = 8.2 min)
LC-MSESI+, m/z 337.16 [M+H]⁺Molecular weight confirmation
X-ray CrystallographySpace group P2₁/c, Z = 4Absolute configuration determination

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[(4-Bromophenyl)carbamoyl]methanesulfonyl}acetic acid
Reactant of Route 2
2-{[(4-Bromophenyl)carbamoyl]methanesulfonyl}acetic acid

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